Eterobarb

Descripción general

Descripción

Es conocido principalmente por sus propiedades anticonvulsivas, que presentan menos efectos sedantes en comparación con su compuesto estrechamente relacionado, el fenobarbital . A pesar de sus resultados prometedores en los ensayos clínicos, el Eterobarb no se utiliza ampliamente en la práctica médica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Eterobarb se puede sintetizar haciendo reaccionar fenobarbital con clorometil metil éter en presencia de una base . La reacción implica la sustitución de los átomos de hidrógeno en el fenobarbital con grupos metoximetil, lo que da como resultado la formación de this compound.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue la ruta de preparación de laboratorio, escalada para aplicaciones industriales. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El Eterobarb sufre varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de alcohol.

Sustitución: Los grupos metoximetil en this compound se pueden sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados:

Oxidación: Ácidos carboxílicos.

Reducción: Derivados de alcohol.

Sustitución: Compuestos con diferentes grupos funcionales que reemplazan los grupos metoximetil.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Eterobarb has been extensively researched for various applications in the fields of chemistry, biology, and pharmaceuticals. Below are detailed insights into its applications:

Chemistry

- Reference Compound : this compound serves as a reference compound in the study of barbiturate derivatives, aiding researchers in understanding the chemical properties and modifications of related compounds.

- Synthesis Studies : It is used in synthetic chemistry to explore reaction conditions and yields when modified or combined with other chemical entities.

Biology

- GABA Modulation : this compound acts as a modulator of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. This mechanism underpins its use as an anticonvulsant .

- Anticonvulsant Efficacy : Clinical studies have demonstrated that this compound effectively reduces the frequency of partial seizures and generalized tonic-clonic seizures, showing less sedation compared to phenobarbital .

Pharmaceutical Development

- New Drug Formulations : The compound has been investigated for its potential in developing new pharmaceuticals aimed at improving efficacy while minimizing side effects associated with existing treatments .

- Clinical Trials : this compound has undergone various clinical evaluations, showing promising results in managing epilepsy with fewer sedative effects than traditional barbiturates like phenobarbital .

Clinical Evaluations

-

Efficacy in Seizure Reduction :

- A clinical trial evaluated this compound's effectiveness in reducing seizure frequency among patients with epilepsy. The results indicated significant efficacy with a noted reduction in both partial and generalized seizures without prominent sedation effects, distinguishing it from other barbiturates .

-

Metabolism and Pharmacokinetics :

- Research on the metabolism of this compound involved studying its pharmacokinetic properties in epileptic patients. This investigation utilized deuterium-labeled drug measurements to assess how the compound is processed by the body, providing insights into its therapeutic window and safety profile .

Comparative Data Table

| Property | This compound | Phenobarbital |

|---|---|---|

| Chemical Structure | N,N'-dimethoxymethyl phenobarbital | Phenobarbital |

| Anticonvulsant Efficacy | Effective against partial seizures | Effective against multiple seizure types |

| Sedative Effects | Less sedation | More pronounced sedation |

| Mechanism of Action | GABA receptor modulation | GABA receptor modulation |

| Clinical Use | Epilepsy treatment | Epilepsy treatment |

Mecanismo De Acción

El Eterobarb ejerce sus efectos principalmente a través de la modulación del complejo receptor-ionóforo del ácido gamma-aminobutírico (GABA) . Actúa prolongando la duración de la apertura del canal de cloruro, mejorando los efectos inhibitorios del GABA sobre la actividad neuronal . Este mecanismo es similar al de otros barbitúricos pero con efectos sedantes reducidos, lo que lo convierte en un anticonvulsivo prometedor .

Compuestos similares:

Fenobarbital: Un barbitúrico ampliamente utilizado con fuertes propiedades sedantes y anticonvulsivas.

Mefobarbital: Otro derivado del barbitúrico con actividad anticonvulsiva.

Comparación:

This compound frente a fenobarbital: El this compound tiene menos efectos sedantes en comparación con el fenobarbital, lo que lo hace potencialmente más adecuado para el uso a largo plazo en el tratamiento de la epilepsia.

This compound frente a mefobarbital: Ambos compuestos exhiben propiedades anticonvulsivas, pero la estructura única de this compound puede ofrecer diferentes perfiles farmacocinéticos y farmacodinámicos.

La combinación única de eficacia anticonvulsiva y efectos sedantes reducidos de this compound lo distingue de otros barbitúricos, destacando su potencial en la investigación médica y científica.

Comparación Con Compuestos Similares

Phenobarbital: A widely used barbiturate with strong sedative and anticonvulsant properties.

Mephobarbital: Another barbiturate derivative with anticonvulsant activity.

Comparison:

Eterobarb vs. Phenobarbital: this compound has less sedative effects compared to phenobarbital, making it potentially more suitable for long-term use in epilepsy treatment.

This compound vs. Mephobarbital: Both compounds exhibit anticonvulsant properties, but this compound’s unique structure may offer different pharmacokinetic and pharmacodynamic profiles.

This compound’s unique combination of anticonvulsant efficacy and reduced sedative effects distinguishes it from other barbiturates, highlighting its potential in medical and scientific research.

Actividad Biológica

Eterobarb, chemically known as N,N'-dimethoxymethylphenobarbital (DMMP), is a barbiturate derivative primarily investigated for its anticonvulsant properties. This article delves into the biological activity of this compound, focusing on its efficacy in treating epilepsy, pharmacological mechanisms, safety profile, and comparative studies with other anticonvulsants.

Overview of this compound

This compound is a modified form of phenobarbital, designed to enhance its therapeutic efficacy while minimizing side effects. As a central nervous system (CNS) depressant, this compound is utilized in clinical settings for managing various seizure disorders.

Anticonvulsant Efficacy

Clinical Studies:

- Crossover Study : A pivotal clinical trial involving 27 patients assessed the anticonvulsant effects of this compound compared to phenobarbital over six months. The study indicated no significant difference in seizure frequency between the two drugs among the 21 patients who completed the trial. However, it suggested that at higher serum levels (over 30 µg/mL), this compound may exhibit superior therapeutic effects .

- Sedation Comparison : In another clinical evaluation, this compound demonstrated considerable efficacy in reducing both partial and generalized tonic-clonic seizures. Notably, sedation was less pronounced compared to traditional treatments like phenobarbital and primidone .

This compound functions primarily by enhancing GABAergic activity in the brain, which leads to increased inhibitory neurotransmission. This action is critical in controlling seizure activity and stabilizing neuronal excitability.

Pharmacokinetics

Research indicates that this compound is metabolized into its active form within the body, contributing to its anticonvulsant effects. Studies have shown a correlation between brain levels of phenobarbital and anticonvulsant activity, suggesting that effective dosages can be achieved with careful monitoring .

Safety Profile

This compound has been noted for its favorable safety profile. Common side effects include:

- Tiredness

- Sleepiness

- Nystagmus

- Rarely, ataxia

Serious systemic toxicity has not been reported in clinical trials, making it a viable alternative for patients intolerant to other barbiturates .

Comparative Analysis with Other Anticonvulsants

| Anticonvulsant | Efficacy | Sedation Level | Side Effects |

|---|---|---|---|

| This compound | High | Low | Mild (tiredness, sleepiness) |

| Phenobarbital | High | Moderate to High | Sedation, ataxia |

| Primidone | Moderate | High | Sedation, dizziness |

Case Studies

Several case studies have highlighted the effectiveness of this compound in patients with refractory epilepsy. One notable case involved a patient who experienced significant seizure reduction after transitioning from phenobarbital to this compound, with minimal side effects reported.

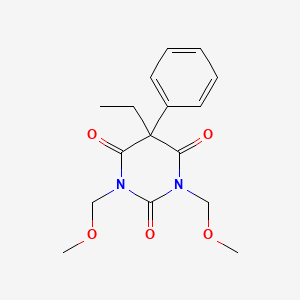

Propiedades

Número CAS |

27511-99-5 |

|---|---|

Fórmula molecular |

C16H20N2O5 |

Peso molecular |

320.34 g/mol |

Nombre IUPAC |

5-ethyl-1,3-bis(methoxymethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C16H20N2O5/c1-4-16(12-8-6-5-7-9-12)13(19)17(10-22-2)15(21)18(11-23-3)14(16)20/h5-9H,4,10-11H2,1-3H3 |

Clave InChI |

DACOQFZGGLCXMA-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2 |

SMILES canónico |

CCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2 |

Apariencia |

Solid powder |

melting_point |

117.0 °C |

Key on ui other cas no. |

27511-99-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Eterobarb; BRN 0570278; BRN0570278; BRN-0570278; EX 12-095; EX 12095; EX 12 095 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.